molecular formula C14H20N2 B11891930 1-(3-Methyl-5-vinylpyridin-2-yl)azepane

1-(3-Methyl-5-vinylpyridin-2-yl)azepane

Katalognummer: B11891930
Molekulargewicht: 216.32 g/mol
InChI-Schlüssel: BDVXDRREMARJSW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3-Methyl-5-vinylpyridin-2-yl)azepane is a heterocyclic compound featuring a seven-membered azepane ring fused with a pyridine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methyl-5-vinylpyridin-2-yl)azepane typically involves the cyclization of linear precursors. One common method is the photochemical dearomative ring expansion of nitroarenes, which involves the conversion of the nitro group into a singlet nitrene under blue light irradiation. This process occurs at room temperature and transforms a six-membered benzenoid framework into a seven-membered ring system . Another approach involves the Beckmann rearrangement of functionalized piperidones .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions used in industrial settings are often proprietary and tailored to the needs of the manufacturer.

Analyse Chemischer Reaktionen

Types of Reactions

1-(3-Methyl-5-vinylpyridin-2-yl)azepane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the azepane ring to more saturated derivatives.

    Substitution: The vinyl group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens or organometallic compounds can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce more saturated azepane derivatives.

Wissenschaftliche Forschungsanwendungen

1-(3-Methyl-5-vinylpyridin-2-yl)azepane has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-(3-Methyl-5-vinylpyridin-2-yl)azepane involves its interaction with specific molecular targets and pathways. The compound’s azepane ring can interact with biological receptors, enzymes, or other proteins, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Piperidine: A six-membered nitrogen heterocycle commonly found in medicinal chemistry.

    Pyrrolidine: A five-membered nitrogen heterocycle also frequently used in drug discovery.

    Azepane: The parent seven-membered nitrogen heterocycle.

Uniqueness

1-(3-Methyl-5-vinylpyridin-2-yl)azepane is unique due to its combination of a seven-membered azepane ring with a pyridine ring, providing distinct structural and electronic properties. This uniqueness makes it a valuable compound for exploring new chemical space and developing novel materials and pharmaceuticals .

Eigenschaften

Molekularformel

C14H20N2

Molekulargewicht

216.32 g/mol

IUPAC-Name

1-(5-ethenyl-3-methylpyridin-2-yl)azepane

InChI

InChI=1S/C14H20N2/c1-3-13-10-12(2)14(15-11-13)16-8-6-4-5-7-9-16/h3,10-11H,1,4-9H2,2H3

InChI-Schlüssel

BDVXDRREMARJSW-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=CN=C1N2CCCCCC2)C=C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.